3,5-Diamino-N'-nitro-1H-1,2,4-triazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is a nitrogen-rich compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino and nitro groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide typically involves the reaction of 3,5-diamino-1,2,4-triazole with nitroisothiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amino groups on the nitroisothiourea, leading to the formation of the nitroamidino-triazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso-triazole, amino-triazole, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide involves its interaction with molecular targets such as ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to cytotoxic effects on rapidly dividing cells . This mechanism underlies its potential use as an antitumor agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diamino-1,2,4-triazole: A precursor to 3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide, used in similar applications.
3,5-Dinitro-1,2,4-triazole: Another nitrogen-rich compound used in the synthesis of energetic materials.
1,2,4-Triazole: A simpler triazole derivative with applications in material science and as a building block for more complex compounds.
Uniqueness
3,5-Diamino-N’-nitro-1H-1,2,4-triazole-1-carboximidamide is unique due to its combination of amino and nitro groups on the triazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to inhibit DNA synthesis and its potential use in cancer therapy further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
406672-78-4 |
---|---|
Molekularformel |
C3H6N8O2 |
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
3,5-diamino-N'-nitro-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C3H6N8O2/c4-1-7-2(5)10(8-1)3(6)9-11(12)13/h(H2,6,9)(H4,4,5,7,8) |
InChI-Schlüssel |
OQNXKNAAQGGDQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN(C(=N1)N)C(=N[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.